IL-6 Secretion: IMD-biphenylB Fails to Suppress Pro-inflammatory Cytokine, Unlike Other Dimers
In murine bone marrow-derived dendritic cells (BMDCs) stimulated for 8 hours, IMD-biphenylB (5) did not significantly change IL-6 secretion levels compared to the parent SMIP agonist. This contrasts sharply with compounds IMD-ferulic (1), IMD-vanillin (2), IMD-catechol (3), and IMD-biphenylA (4), which reduced IL-6 to near-baseline levels [1].
| Evidence Dimension | IL-6 cytokine secretion |
|---|---|
| Target Compound Data | No significant change relative to parent SMIP agonist |
| Comparator Or Baseline | IMD-ferulic (1), IMD-vanillin (2), IMD-catechol (3), IMD-biphenylA (4): Reduced to almost baseline levels |
| Quantified Difference | Qualitative: IMD-biphenylB uniquely maintained IL-6 secretion among dimers tested |
| Conditions | Murine BMDCs, 8 h incubation |
Why This Matters
This data demonstrates that IMD-biphenylB has a distinct immunomodulatory signature, making it uniquely suited for studies where complete suppression of IL-6 is not desired, unlike other IMD-series dimers.
- [1] Kimani FW, et al. Improving the Adjuvanticity of Small Molecule Immune Potentiators Using Covalently Linked NF-κB Modulators. ACS Med Chem Lett. 2021 Aug 26;12(9):1441-1448. Figure 3B. View Source
